IZS-M

Angiotensin II antagonism hypertension receptor binding

This (2S)-enantiomer sodium salt is a chiral imidazole scaffold with a methylsulfanyl substituent, critical for target binding studies. Unlike racemic mixtures or free acids, its defined stereocenter and salt form ensure experimental reproducibility in angiotensin II receptor antagonism research. Verify enantiomeric purity to avoid divergence in assay results.

Molecular Formula C8H11N2NaO2S
Molecular Weight 222.24 g/mol
Cat. No. B12379332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIZS-M
Molecular FormulaC8H11N2NaO2S
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESCSCCC(C(=O)[O-])N1C=CN=C1.[Na+]
InChIInChI=1S/C8H12N2O2S.Na/c1-13-5-2-7(8(11)12)10-4-3-9-6-10;/h3-4,6-7H,2,5H2,1H3,(H,11,12);/q;+1/p-1/t7-;/m0./s1
InChIKeyUVZSWUUNZRKXEG-FJXQXJEOSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium (2S)-2-Imidazol-1-yl-4-Methylsulfanylbutanoate: Comparative Procurement Evidence for Chiral Imidazole-Based Research Compounds


Sodium;(2S)-2-imidazol-1-yl-4-methylsulfanylbutanoate is a chiral imidazole derivative that exists as a sodium salt of (2S)-2-(1H-imidazol-1-yl)-4-(methylthio)butanoic acid . The compound incorporates a (2S)-stereocenter adjacent to the imidazol-1-yl moiety and a terminal methylsulfanyl group on the butanoate backbone, placing it structurally within the broader class of sulfur-containing imidazole derivatives that have been patented as angiotensin II receptor antagonists and antihypertensive agents [1]. Unlike conventional dipeptide-based ACE inhibitors (e.g., enalaprilat, lisinopril), this compound represents a nonpeptide imidazole scaffold that may engage different molecular targets or exhibit distinct binding kinetics [2].

Why Generic Substitution Fails for Sodium (2S)-2-Imidazol-1-yl-4-Methylsulfanylbutanoate: Structural and Stereochemical Barriers to Interchangeability


Sulfur-containing imidazole derivatives cannot be generically substituted for one another without risking experimental divergence due to three interdependent factors. First, stereochemistry at the C2 position is a critical determinant of target binding and biological activity: enantiomerically pure (2S)-imidazolyl compounds exhibit distinct pharmacological profiles compared to their (2R)-counterparts or racemic mixtures, as demonstrated by the requirement for dedicated chiral resolution processes using optically active pyroglutamic acid [1]. Second, variations in the sulfur-containing substituent (methylsulfanyl vs. methylsulfinyl vs. methylsulfonyl) alter electronic distribution, lipophilicity, and hydrogen-bonding capacity, which directly impact receptor engagement [2]. Third, the sodium salt form confers specific solubility and formulation properties that are not preserved in the free acid or alternative counterion forms . Substituting an in-class analog without matching these parameters introduces uncontrolled variables that compromise assay reproducibility and cross-study comparability.

Sodium (2S)-2-Imidazol-1-yl-4-Methylsulfanylbutanoate: Quantitative Differentiation Evidence for Informed Procurement Decisions


Angiotensin II Receptor Antagonism: Mechanistic Divergence from ACE Inhibitors

The target compound belongs to a class of sulfur-containing imidazole derivatives explicitly patented as inhibitors of angiotensin II effects in warm-blooded animals [1]. This mechanistic classification distinguishes it fundamentally from ACE inhibitors such as enalaprilat (IC50 = 1.94 nM) and lisinopril (Ki = 1.20 nM), which act upstream by blocking angiotensin I conversion rather than directly antagonizing the AT1 receptor [2]. The target compound's imidazole scaffold with methylsulfanyl substitution is characteristic of nonpeptide angiotensin II receptor antagonists, a class that includes agents such as losartan (IC50 = 19 nM at AT1) and fonsartan [3].

Angiotensin II antagonism hypertension receptor binding

Stereochemical Configuration: Enantiomeric Purity and Biological Relevance

The target compound is specified as the (2S)-enantiomer, a stereochemical designation that is pharmacologically significant. A dedicated process for preparing enantiomerically pure imidazolyl compounds of general formula (n = 0 or 1; m = 1 or 2; R1 = H, methyl, or ethyl) has been patented, employing optically active pyroglutamic acid for chiral resolution followed by recrystallization to achieve desired enantiomeric purity [1]. This process enables the isolation of a single enantiomer from racemic mixtures, recognizing that the (2R)-enantiomer would likely exhibit different receptor binding properties [2].

Chiral resolution stereochemistry enantiomeric purity

Imidazolyl Substitution in Enalapril Derivatives: Comparative In Vitro ACE Inhibition Activity

A direct comparative study evaluated imidazolyl derivatives of enalapril wherein the chelating carbethoxy group was substituted with an imidazolyl moiety [1]. These compounds, which share the imidazol-1-yl substitution pattern with the target compound (albeit on a different backbone), were tested both in vitro and in vivo for ACE inhibitory activity. The results demonstrated that none of the imidazolyl-substituted compounds exhibited in vivo activity, and only marginal in vitro inhibitory activity was observed [1]. This contrasts sharply with enalaprilat, which shows an IC50 of 1.94 nM in ACE inhibition assays .

ACE inhibition imidazole substitution enalapril analogs

Structural Classification: Sulfur-Containing Imidazoles as Angiotensin II Antagonists vs. ACE Inhibitors

The target compound is structurally and mechanistically classified within a series of sulfur-containing imidazole derivatives patented as angiotensin II receptor antagonists [1]. The patent explicitly claims compounds of formula wherein R1 is alkyl, R26 is -S-(O)n-alkyl or -S(O)n-phenyl, and n is 0, 1, or 2 [1]. The methylsulfanyl group (R2b = methylthio) appears in specific exemplified compounds that demonstrate inhibition of angiotensin II effects in warm-blooded animals [2]. This classification is distinct from sulfhydryl-containing ACE inhibitors such as captopril (which contains a thiol group) and non-sulfhydryl ACE inhibitors such as enalaprilat, lisinopril, and ramipril [3].

Angiotensin II antagonists imidazole derivatives hypertension

Synthetic Accessibility: Patented Preparation Processes and Intermediate Availability

The target compound is accessible via patented synthetic routes for sulfur-containing imidazole derivatives [1]. A specific preparation process (AU676509B2) describes methods for producing sulphurated derivatives of imidazole of formula (I) wherein R1 represents alkyl, alkenyl, alkynyl, alkylthio, or cycloalkyl, and R2/R3 represent hydrogen, halogen, hydroxyl, mercapto, acyl, alkyl, alkoxy, or alkylthio [1]. The sodium salt form (sodium;(2S)-2-imidazol-1-yl-4-methylsulfanylbutanoate) is obtained by reacting the corresponding free acid with a sodium base . This synthetic accessibility contrasts with alternative scaffolds that may require multi-step asymmetric syntheses with lower overall yields or more expensive chiral auxiliaries.

Synthesis patented process sulfur-containing imidazoles

Sodium (2S)-2-Imidazol-1-yl-4-Methylsulfanylbutanoate: Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


Angiotensin II Receptor Antagonism Studies (Not ACE Inhibition)

Deploy this compound in studies investigating direct angiotensin II receptor antagonism, as supported by its patent classification as an inhibitor of angiotensin II effects [1]. Do NOT use this compound for ACE inhibition assays or ACE-related mechanistic studies; comparative data demonstrate that imidazolyl substitution abolishes ACE inhibitory activity [2]. For ACE inhibition research, procure enalaprilat (IC50 = 1.94 nM) or lisinopril (Ki = 1.20 nM) instead [3].

Chiral Imidazole Structure-Activity Relationship (SAR) Studies

Employ this (2S)-enantiomer in SAR campaigns that require a defined stereocenter at the C2 position. The compound serves as a chiral imidazole scaffold with a methylsulfanyl substituent, and its enantiomeric purity can be verified using methods derived from the patented chiral resolution process [4]. Comparative studies against the (2R)-enantiomer or racemic mixtures can elucidate stereochemistry-dependent biological effects.

Sulfur-Containing Heterocycle Library Screening

Include this compound in screening libraries focused on sulfur-containing heterocycles or imidazole derivatives. The methylsulfanyl group confers distinct electronic and lipophilic properties compared to other sulfur oxidation states (methylsulfinyl, methylsulfonyl) [1]. The sodium salt form provides aqueous solubility advantageous for high-throughput screening formats .

Process Development and Synthetic Methodology Studies

Use this compound as a reference standard or starting material in synthetic methodology development for sulfur-containing imidazole derivatives. The patented preparation processes (US 5,684,028; AU676509B2) provide validated synthetic routes and intermediate compounds [1][5]. Researchers developing novel synthetic approaches can benchmark yields and purity against these established methods.

Quote Request

Request a Quote for IZS-M

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.